molecular formula C9H9Cl2NO B595897 3-(2,5-Dichlorophenoxy)azetidine CAS No. 1236862-29-5

3-(2,5-Dichlorophenoxy)azetidine

Cat. No. B595897
M. Wt: 218.077
InChI Key: GZYSYZVWBGMCCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,5-Dichlorophenoxy)azetidine is a chemical compound with the molecular formula C9H9Cl2NO . It is a derivative of azetidine, a four-membered heterocyclic compound containing a nitrogen atom .


Synthesis Analysis

Azetidines can be synthesized through various methods. One such method involves the La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines . Another method involves [2+2] cycloaddition reactions . The synthesis of azetidines has been a subject of interest due to their presence in various biologically active compounds .


Molecular Structure Analysis

The molecular structure of 3-(2,5-Dichlorophenoxy)azetidine consists of a four-membered azetidine ring with a 2,5-dichlorophenoxy substituent . The molecular weight of this compound is 218.08 .


Chemical Reactions Analysis

Azetidines are known for their unique reactivity, which is driven by the considerable ring strain of the four-membered azetidine ring . They have been used in various chemical reactions, including [2+2] cycloaddition reactions, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application in polymer synthesis .

Scientific Research Applications

Gene Expression Regulation

One significant area of research related to compounds structurally similar to 3-(2,5-Dichlorophenoxy)azetidine involves the effects on gene expression. For instance, studies on 5-Aza-2′-deoxycytidine (AzaD) have shown that it can activate methylated and silenced genes through promoter demethylation. This process affects gene expression in several ways, some of which are independent of DNA demethylation. The regulation by AzaD is highly context-dependent, varying for the same gene under different conditions due to the mechanisms involved—DNA methylation, repressive histone modifications, or both. These diverse effects on gene expression underline the complex interaction between such compounds and biological systems, potentially offering insights into how 3-(2,5-Dichlorophenoxy)azetidine might interact with gene regulation mechanisms (R. S. Seelan et al., 2018).

Environmental Impact and Degradation

Research on chlorophenoxyacetic acid derivatives, which are structurally related to 3-(2,5-Dichlorophenoxy)azetidine, has focused on their environmental impact, particularly in agricultural settings. These studies have explored the toxicity, degradation, and ecological effects of such compounds. For example, the environmental fate of 2,4-dichlorophenoxyacetic acid (2,4-D), its mechanisms of action, and its biodegradation by microorganisms highlight the environmental and toxicological implications of chlorophenoxy herbicides. This line of research is crucial for understanding how similar compounds might behave in natural ecosystems and their potential risks or benefits (Karen Magnoli et al., 2020).

Antimicrobial and Toxicological Properties

Another important research direction is the investigation of the antimicrobial properties and toxicological profile of chlorophenols and their derivatives. These compounds, sharing functional groups with 3-(2,5-Dichlorophenoxy)azetidine, have been studied for their antimicrobial efficacy as well as their toxicity to humans and environmental organisms. Understanding the balance between beneficial antimicrobial effects and potential toxicological risks is crucial for evaluating the safety and applicability of these compounds in various domains, including medical and agricultural applications (G. Bedoux et al., 2012).

Safety And Hazards

The safety data sheet for azetidine suggests that it is a highly flammable liquid and vapor that causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Azetidines have been the subject of recent research due to their unique reactivity and presence in various biologically active compounds . Future research may focus on developing new synthetic strategies for azetidines and exploring their potential applications in medicinal chemistry .

properties

IUPAC Name

3-(2,5-dichlorophenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO/c10-6-1-2-8(11)9(3-6)13-7-4-12-5-7/h1-3,7,12H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZYSYZVWBGMCCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,5-Dichlorophenoxy)azetidine

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